molecular formula C₂₄H₃₁NO₆ B1157249 (S)-Ibuprofen (R)-Methocarbamol Ester

(S)-Ibuprofen (R)-Methocarbamol Ester

Cat. No.: B1157249
M. Wt: 429.51
Attention: For research use only. Not for human or veterinary use.
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Description

The (S)-Ibuprofen (R)-Methocarbamol Ester is a co-prodrug chemical reagent designed for investigative pharmaceutical research. This single-entity molecule covalently links the active enantiomer of a non-steroidal anti-inflammatory drug (NSAID) with a centrally-acting muscle relaxant. (S)-(+)-Ibuprofen is the therapeutically active enantiomer responsible for the primary pharmacological effects of the racemic drug, achieving its analgesic and anti-inflammatory action through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis . Methocarbamol, a carbamic acid ester, is a centrally acting skeletal muscle relaxant whose precise mechanism is believed to involve depression of polysynaptic reflex transmission within the spinal cord, leading to a reduction in painful muscle spasms . The rationale behind this ester-linked prodrug is to explore potential synergistic effects for managing acute musculoskeletal pain in a laboratory setting. Combining an NSAID with a muscle relaxant is a established therapeutic approach for conditions involving muscle spasm and pain . Research applications for this reagent include, but are not limited to: investigating synergistic drug interactions, studying prodrug metabolism and hydrolysis kinetics in vitro, assessing chiral drug delivery and disposition, and developing novel analytical methods for complex molecules. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals. It must not be incorporated into any consumer or therapeutic product.

Properties

Molecular Formula

C₂₄H₃₁NO₆

Molecular Weight

429.51

Origin of Product

United States

Synthetic Methodologies for S Ibuprofen R Methocarbamol Ester

Retrosynthetic Analysis of the Ester Bond Formation

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler precursor structures. arxiv.org For (S)-Ibuprofen (R)-Methocarbamol Ester, the most logical disconnection occurs at the ester linkage. This bond is formed between a carboxylic acid and an alcohol.

Applying this logic, the ester bond of the target molecule is cleaved, yielding two key synthons: an acyl cation derived from the ibuprofen (B1674241) moiety and an alkoxide anion from the methocarbamol (B1676395) moiety. These correspond to the practical starting materials: (S)-Ibuprofen, a chiral carboxylic acid, and (R)-Methocarbamol, a chiral alcohol. The primary challenge in the forward synthesis is to form this ester bond efficiently while preserving the stereochemical integrity of both chiral centers.

Figure 1: Retrosynthetic Disconnection of this compound

Direct Esterification Approaches

Direct esterification involves the condensation of a carboxylic acid and an alcohol. While conceptually straightforward, the choice of catalyst and conditions is crucial for achieving high yields and maintaining stereoselectivity.

Acid-Catalyzed Esterification of Carboxylic Acids with Alcohols

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. najah.eduamericanpharmaceuticalreview.com The reaction is an equilibrium process, and typically, the alcohol is used in excess or water is removed to drive the reaction toward the product.

For the synthesis of this compound, (S)-Ibuprofen would be refluxed with (R)-Methocarbamol in the presence of a catalyst. researchgate.net However, the harsh acidic conditions and high temperatures required for this method pose a significant risk of racemization at the stereocenter of (S)-Ibuprofen, which would compromise the stereochemical purity of the final product. utep.edu

Enzyme-Catalyzed Esterification for Stereoselective Synthesis

Biocatalysis using enzymes, particularly lipases, offers a mild and highly selective alternative for ester synthesis. nih.govresearchgate.net Lipases can operate under gentle conditions and often exhibit high enantioselectivity, making them ideal for synthesizing chiral esters. researchgate.netresearchgate.net

Several studies have demonstrated the effectiveness of lipases in the esterification of ibuprofen. Porcine pancreas lipase (B570770) (PPL) and lipases from Candida and Rhizomucor species have been successfully employed. nih.govunife.it Notably, many lipases show a preference for esterifying the (S)-enantiomer of ibuprofen from a racemic mixture. nih.govnih.govgoogle.com For instance, Candida rugosa lipase has been used for the direct synthesis of (S)-ibuprofen esters. utep.edunih.gov Similarly, Lipozyme RM IM, an immobilized lipase from Rhizomucor miehei, has been shown to be effective in the enantioselective solventless esterification of (S)-ibuprofen with glycerol. unife.it

This enzymatic approach would involve reacting (S)-Ibuprofen with (R)-Methocarbamol in a suitable organic solvent with a selected lipase. The mild reaction conditions (moderate temperatures and neutral pH) would help preserve the stereochemistry of both starting materials, leading to the desired (S,R)-diastereomer with high purity.

Table 1: Research Findings on Enzyme-Catalyzed Esterification of Ibuprofen

Enzyme (Lipase)SubstratesSolventKey FindingsReference
Porcine Pancreas Lipase (PPL)Ibuprofen and SorbitolHexane (B92381)/WaterDemonstrated effective production of the IBU-sorbitol ester; showed a preference for catalyzing the esterification of S-(+)-ibuprofen. nih.gov
Candida antarctica Lipase B (CalB)Ibuprofen and ErythritolNot specified (solventless)Achieved 82% ± 4% conversion for the IBU–erythritol ester; noted as an (R)-selective enzyme towards ibuprofen. unife.it
Rhizomucor miehei Lipase (Lipozyme RM IM)(S)-Ibuprofen and GlycerolSolventlessAchieved 83% ± 5% conversion in the enantioselective esterification. unife.it
Candida rugosa LipaseRacemic Ibuprofen and Propyl AlcoholIsooctaneThe immobilized lipase was more enantioselective for (S)-ibuprofen ester synthesis compared to the native lipase. nih.gov

Activated Ester and Coupling Agent Strategies

To circumvent the harsh conditions of acid catalysis and the equilibrium limitations, carboxylic acids can be "activated" using coupling agents. These methods facilitate ester formation under mild conditions, which is highly advantageous for sensitive substrates like chiral molecules.

Application of Carbodiimide-Based Condensation Reactions (e.g., DCC/DMAP)

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in combination with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction is known for its mild conditions and effectiveness, even with sterically hindered alcohols. organic-chemistry.org

The mechanism involves the reaction of the carboxylic acid ((S)-Ibuprofen) with DCC to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the alcohol ((R)-Methocarbamol). DMAP acts as an acyl-transfer catalyst, reacting with the O-acylisourea to form an even more reactive acylpyridinium salt, which is then readily attacked by the alcohol to form the final ester. organic-chemistry.org A major byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration. wikipedia.org This method was successfully used to chemically synthesize an ibuprofen-sorbitol ester, highlighting its applicability for similar structures. nih.gov

Alternative Activating Agents in Esterification

While the DCC/DMAP system is robust, other coupling agents have been developed to improve yields, reduce side reactions, or simplify purification. nih.gov

EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble analogue of DCC. nih.gov Its primary advantage is that the resulting urea (B33335) byproduct is also water-soluble, allowing for easy removal via aqueous extraction. EDC is often used with an additive like N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt). thieme-connect.de

Benzotriazole (B28993) Esters: The combination of EDC and HOBt can be used to form benzotriazole esters from carboxylic acids in situ. These activated esters are efficient intermediates for the esterification of sterically hindered alcohols. researchgate.net This strategy could be highly effective for the coupling of (S)-Ibuprofen with the secondary alcohol of (R)-Methocarbamol.

Other Reagents: A variety of other reagents can activate carboxylic acids or alcohols for esterification. For instance, sulfonyl chlorides can be used to convert alcohols into excellent leaving groups (sulfonate esters), which can then be displaced by a carboxylate anion. youtube.com However, this two-step process is often less direct than using coupling agents.

Table 2: Comparison of Common Coupling Agents for Esterification

Coupling Agent/SystemTypical ConditionsAdvantagesDisadvantagesReference
DCC/DMAPAnhydrous organic solvent (e.g., DCM), room temperature.Mild conditions, high yields, effective for sterically hindered substrates.Forms insoluble DCU byproduct; potential for N-acylurea side product formation. organic-chemistry.orgorganic-chemistry.orgnih.gov
EDC/HOBtOrganic solvent (e.g., DCM, DMF), often with an aqueous workup.Water-soluble urea byproduct allows for easy purification; suppresses side reactions.EDC can be sensitive to moisture. thieme-connect.deresearchgate.net
Sulfuryl FluorideRoom temperature, broad substrate scope.Activates amides for reaction with alcohols, avoiding traditional acid/alcohol routes.Requires starting from an amide instead of a carboxylic acid. organic-chemistry.org

An in-depth examination of the synthetic pathways and purification processes for the specific diastereomer, this compound, reveals a landscape of established stereoselective techniques adapted for this target compound. The synthesis of this molecule, which combines the pharmacologically active (S)-enantiomer of Ibuprofen with the (R)-enantiomer of the chiral alcohol Methocarbamol, requires precise stereochemical control. Methodologies focus on isolating the desired (S)-Ibuprofen from a racemic mixture and subsequently esterifying it, or on stereoselectively forming the ester bond itself.

Advanced Analytical Characterization of S Ibuprofen R Methocarbamol Ester

Spectroscopic Methods for Comprehensive Structural Elucidation Beyond Basic Identification

Spectroscopic techniques provide foundational information on the molecular structure, confirming the formation of the ester and the correct arrangement of atoms. For a stereochemically complex molecule like (S)-Ibuprofen (R)-Methocarbamol Ester, advanced spectroscopic methods are crucial for unambiguous elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Linkage Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while more advanced NMR techniques can confirm the specific stereochemical configuration.

In ¹H NMR, the formation of the ester linkage is confirmed by the downfield shift of the proton on the chiral carbon of the ibuprofen (B1674241) moiety and the protons of the methylene (B1212753) group adjacent to the ester oxygen on the methocarbamol (B1676395) side. The complex splitting patterns and chemical shifts of the protons on the two chiral centers—one on the (S)-ibuprofen fragment and one on the (R)-methocarbamol fragment—provide initial evidence of the structure. asahilab.co.jpresearchgate.net

¹³C NMR spectroscopy is equally vital. aiinmr.comnih.govchemicalbook.com The carbon of the ester carbonyl group exhibits a characteristic chemical shift, distinct from the carboxylic acid precursor of ibuprofen. nih.gov The signals for the carbons in the chiral centers of both the ibuprofen and methocarbamol portions can be clearly identified. aiinmr.comnih.gov

To unequivocally determine the (S,R) configuration, advanced NMR methods are necessary. This can include the use of chiral solvating agents or chiral derivatizing agents, which induce diastereomeric differentiation, leading to separate, distinguishable signals for different stereoisomers in the NMR spectrum. nih.gov Furthermore, techniques like Residual Dipolar Coupling (RDC) NMR can provide through-space distance and orientation information, which, when compared to molecular models, can confirm the relative and absolute stereochemistry of the molecule. nih.govcapes.gov.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of the parent compounds and general ester characteristics. Actual values may vary.

Assignment (Ibuprofen Moiety) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carbonyl (C=O)-~175
Chiral Center CH~3.8~46
Aromatic Protons~7.1-7.3~127-141
Isobutyl CH₂~2.5~45
Isobutyl CH~1.9~30
Isobutyl CH₃~0.9~22
Chiral Center CH₃~1.6~18
Assignment (Methocarbamol Moiety) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Methylene (CH₂-O-Ester)~4.3~70
Chiral Center CH~4.8~78
Methoxy (O-CH₃)~3.8~56
Aromatic Protons~6.8-7.0~110-150
Amine (NH₂)~5.5 (broad)-

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Ester Bond Verification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups and verifying the formation of the ester bond. The analysis relies on the principle that chemical bonds vibrate at specific, characteristic frequencies.

The most critical evidence for the synthesis of this compound in an FTIR spectrum is the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretch. This peak is typically observed in the range of 1735-1750 cm⁻¹, which is a higher frequency than the carbonyl stretch of the starting material, (S)-ibuprofen carboxylic acid (typically ~1710-1720 cm⁻¹). researchgate.net The disappearance of the broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) further confirms the reaction completion.

Additional characteristic peaks that verify the structure include:

C-O Stretching: Two distinct C-O stretching bands associated with the ester linkage, typically found in the 1000-1300 cm⁻¹ region.

N-H Stretching: Bands corresponding to the primary amine (-NH₂) in the methocarbamol moiety, usually seen as two peaks in the 3300-3500 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Peaks indicating the presence of the benzene (B151609) rings from both parent molecules. researchgate.net

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ from the alkyl groups.

Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant of this technique as it requires minimal sample preparation and can be used for rapid, non-destructive analysis. pensoft.netpensoft.net

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester CarbonylC=O Stretch1735 - 1750
AmineN-H Stretch3300 - 3500 (two bands)
Ester C-OC-O Stretch1000 - 1300
Aromatic RingC=C Stretch1450 - 1600
Aliphatic C-HC-H Stretch2850 - 2960

Chromatographic Techniques for Stereoisomeric Purity and Compositional Analysis

Chromatography is the cornerstone for assessing the purity of this compound, particularly its stereoisomeric purity. Since the esterification reaction can produce up to four different stereoisomers, separating and quantifying the desired (S,R) diastereomer is critical.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating stereoisomers. actamedicamarisiensis.ro The synthesis of this compound can theoretically yield four stereoisomers:

this compound (the desired diastereomer)

(R)-Ibuprofen (S)-Methocarbamol Ester (its enantiomer)

(S)-Ibuprofen (S)-Methocarbamol Ester (a diastereomer)

(R)-Ibuprofen (R)-Methocarbamol Ester (a diastereomer)

A chiral stationary phase (CSP) is used to achieve separation. CSPs are designed with a chiral environment that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for this type of separation. researchgate.net

The method development involves optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature to achieve baseline resolution between the four peaks. nih.gov UV detection is commonly employed, as both ibuprofen and methocarbamol moieties contain chromophores. nih.govasianpubs.org This analysis allows for the precise determination of the diastereomeric excess (de) and enantiomeric excess (ee) of the final product.

Table 3: Potential Stereoisomers in the Synthesis of Ibuprofen Methocarbamol Ester

Ibuprofen Moiety Methocarbamol Moiety Stereoisomer Type Relationship to (S,R)
(S)(R)DiastereomerTarget Compound
(R)(S)DiastereomerEnantiomer of (S,R)
(S)(S)DiastereomerDiastereomer of (S,R)
(R)(R)DiastereomerDiastereomer of (S,R)

Gas Chromatography (GC) for Volatile Ester Characterization

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. While the parent compound, ibuprofen, has low volatility and often requires derivatization for GC analysis, its ester derivatives are inherently more volatile. researchgate.netnih.gov

GC can be employed to characterize this compound, primarily to assess for the presence of volatile impurities, residual solvents, or unreacted starting materials that have been derivatized. A high-temperature capillary column with a suitable stationary phase (e.g., a polysiloxane) would be required. scispace.com When coupled with a mass spectrometer (GC-MS), this technique can provide structural information on any separated impurities, aiding in their identification. capes.gov.br For chiral analysis by GC, a specific chiral stationary phase would be necessary, though this is often more challenging than with HPLC or SFC for molecules of this complexity.

Supercritical Fluid Chromatography (SFC) for Advanced Stereoisomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. nih.gov SFC typically uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) like methanol (B129727) or ethanol. ijper.org

The advantages of SFC for the analysis of this compound include:

Higher Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC. scielo.br

Reduced Solvent Consumption: The primary use of CO₂ makes SFC a "greener" analytical technique. ijper.org

Improved Resolution: SFC can sometimes provide superior resolution for complex chiral separations. researchgate.net

Similar to HPLC, SFC employs a chiral stationary phase to separate the stereoisomers. researchgate.net The technique is highly effective for both analytical-scale purity checks and preparative-scale purification to isolate the desired (S,R) stereoisomer with high purity. ijper.orgresearchgate.net

Table 4: Comparison of Chromatographic Techniques for Chiral Analysis

Parameter Chiral HPLC Chiral SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol)Supercritical CO₂
Analysis Time Typically longerTypically faster
Solvent Consumption HighLow
Operating Pressure Moderate to HighHigh
Separation Efficiency Good to ExcellentOften Superior
Scale Analytical and PreparativeAnalytical and Preparative

Theoretical Framework of Carrier-Linked Prodrug Design for Dual-Drug Conjugates

Carrier-linked prodrugs are formed by attaching a drug to a carrier molecule, which can be another active drug, to modify its properties. nih.gov In the case of dual-drug conjugates, also known as mutual prodrugs, two synergistic drugs are linked together, often through an ester or amide bond. nih.gov This approach aims to improve the therapeutic efficacy and reduce the side effects of one or both drugs. nih.gov For instance, the esterification of a drug can increase its lipophilicity, thereby enhancing its permeability across biological membranes. nih.gov

The fundamental principle behind a dual-drug conjugate like this compound is that the covalent linkage temporarily masks the functional groups responsible for the individual pharmacological activities of ibuprofen and methocarbamol. ijpsonline.comhres.ca This single molecule is designed to be absorbed and distributed in the body, and then, through chemical or enzymatic hydrolysis, it releases the two active parent drugs. nih.govnih.gov This simultaneous release at the site of action can lead to a synergistic therapeutic effect. A key advantage of this design is the potential to mitigate the gastrointestinal toxicity often associated with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, as the irritant-free carboxylic acid group is masked within the ester linkage. nih.gov

Peptide-drug conjugates (PDCs) are another class of therapeutic agents that utilize a biodegradable linker to combine one or more drug molecules with a short peptide. wikipedia.org This prodrug strategy leverages the biological activities and self-assembly potential of small molecule peptides to enhance the therapeutic efficacy of medicinal compounds. wikipedia.org

Proposed Hydrolysis Pathways of the Ester Linkage within a Biological Context

The therapeutic efficacy of the this compound prodrug is contingent upon the cleavage of its ester bond to release the active constituents, (S)-Ibuprofen and (R)-Methocarbamol. This bioactivation is primarily achieved through hydrolysis, which can occur via two main pathways: chemical (non-enzymatic) and enzymatic.

The stability of an ester prodrug is highly dependent on the pH of the surrounding environment. Chemical hydrolysis can occur in the acidic environment of the stomach and the more neutral to slightly alkaline conditions of the intestines and blood. Studies on various ibuprofen ester prodrugs have shown that their hydrolysis follows pseudo-first-order kinetics and is pH-dependent. ijpsonline.comuobaghdad.edu.iq

Generally, ester prodrugs exhibit greater stability in acidic conditions (pH 1.2) and are more susceptible to hydrolysis as the pH increases towards alkaline values (pH 7.4). ijpsonline.comresearchgate.net For instance, the half-life of an ibuprofen-paracetamol (B12721694) ester was found to be significantly longer in 0.1N HCl (pH 1.2) compared to a phosphate (B84403) buffer of pH 7.4. ijpsonline.com This suggests that the this compound would likely have a low rate of chemical hydrolysis in the stomach, which is beneficial for reducing gastric irritation. researchgate.net Upon reaching the more neutral pH of the small intestine, the rate of chemical hydrolysis is expected to increase. ijpsonline.comresearchgate.net Methocarbamol itself is noted to be relatively stable in acidic environments but undergoes hydrolysis more readily in alkaline solutions. nih.gov Ibuprofen has been shown to be most stable at a pH of around 6. asianpubs.org

The table below presents representative hydrolysis data for different ibuprofen ester prodrugs in various buffer systems, illustrating the influence of pH on stability.

Ibuprofen ProdrugBuffer SystempHHalf-life (t½) in minutes
Ibuprofen-Paracetamol Ester0.1N Hydrochloric Acid1.26079
Ibuprofen-Salicylamide Ester0.1N Hydrochloric Acid1.24682
Ibuprofen-Paracetamol EsterPhosphate Buffer7.4187
Ibuprofen-Salicylamide EsterPhosphate Buffer7.4257

This table is a composite representation based on findings for different ibuprofen ester prodrugs and is intended to be illustrative of general principles. ijpsonline.com

While chemical hydrolysis occurs, the primary mechanism for the activation of most ester prodrugs in the body is enzymatic hydrolysis, catalyzed by a ubiquitous group of enzymes called esterases. nih.govtandfonline.com These enzymes are abundant in various tissues, including the liver, intestines, and blood plasma. researchgate.net Carboxylesterases (CES), a major class of esterases, are particularly important in the metabolism and activation of ester-containing drugs. wikipedia.org

Upon absorption, the this compound is exposed to these esterases, which recognize the ester linkage and catalyze its cleavage, releasing (S)-Ibuprofen and (R)-Methocarbamol. nih.gov The rate of enzymatic hydrolysis is typically much faster than chemical hydrolysis at physiological pH. ijpsonline.comresearchgate.net Studies on ibuprofen prodrugs have demonstrated a significant increase in the rate of hydrolysis in the presence of human plasma and rat liver homogenates compared to aqueous buffer solutions, highlighting the critical role of esterases in their bioactivation. ijpsonline.comtandfonline.com The efficiency of this enzymatic cleavage is a key determinant of the pharmacokinetic profile of the prodrug. nih.gov

A crucial aspect of the enzymatic hydrolysis of chiral prodrugs like this compound is stereospecificity. Esterases can exhibit different affinities and catalytic efficiencies for different stereoisomers of a substrate. nih.gov Research on various ester prodrugs of ibuprofen has shown that the hydrolysis in human plasma is stereoselective. nih.gov In many cases, the ester of the (R)-enantiomer of ibuprofen is hydrolyzed faster than the corresponding (S)-enantiomer ester. nih.gov

However, the stereochemistry of the alcohol moiety also plays a significant role. Human carboxylesterase 1 (hCES1), a key enzyme in the liver, has demonstrated high stereoselectivity in the hydrolysis of indomethacin (B1671933) esters, with a significantly higher maximum reaction velocity (Vmax) for the (R)-form of an ester where a phenyl group is adjacent to the ester linkage. nih.gov This enzymatic preference for a specific stereoisomer can have significant implications for the pharmacokinetic and pharmacodynamic profile of the prodrug, influencing which enantiomer of the parent drug is released more rapidly. The stereospecificity of esterases is a critical factor to consider in the design and evaluation of chiral prodrugs. nih.gov

Computational Modeling and In Silico Predictions for Ester Prodrug Behavior

In silico methods, including molecular docking and molecular dynamics simulations, are powerful tools in modern drug design and development. nih.gov They allow for the prediction and analysis of the interactions between a drug molecule and its biological target at an atomic level, providing insights that can guide the synthesis and evaluation of new therapeutic agents. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of the this compound, docking studies can be employed to predict its interaction with key biological targets, primarily the cyclooxygenase (COX) enzymes for the ibuprofen component and potentially esterases for the hydrolysis of the prodrug.

While specific docking studies for the this compound are not widely published, studies on ibuprofen and its derivatives provide valuable insights. Molecular docking of ibuprofen and its analogues with the COX-2 enzyme has been performed to understand their anti-inflammatory mechanism. mdpi.comresearchgate.net These studies reveal that ibuprofen binds within the active site of COX-2, forming hydrogen bonds and hydrophobic interactions with key amino acid residues such as Arg120 and Tyr355. mdpi.com The binding energy, which indicates the affinity of the molecule for the target, can be calculated. For example, in one study, the binding energy of ibuprofen with COX-2 was found to be -5.33 kcal/mol. mdpi.com A study on an ibuprofen-tranexamic acid codrug reported a binding energy of -7.4 kcal/mol with COX-2, suggesting a favorable interaction. researchgate.net

It is hypothesized that the (S)-Ibuprofen moiety of the prodrug would adopt a similar binding pose within the COX active site once released. Docking studies could also be used to model the interaction of the intact prodrug with the active site of various esterases to predict the most likely conformation for hydrolysis and to understand the structural basis for any observed stereoselectivity.

The following table summarizes representative binding energies from molecular docking studies of ibuprofen and its derivatives with the COX-2 enzyme.

CompoundBiological TargetBinding Energy (kcal/mol)
IbuprofenCOX-2-5.33
(R)-IbuprofenSARS-CoV-2 Mpro-6.2
(S)-IbuprofenSARS-CoV-2 Mpro-5.7
Ibuprofen-Hydrazide DerivativeCOX-2-6.48
Ibuprofen-Tranexamic Acid CodrugCOX-2-7.4

This table presents data from various in silico studies and is for illustrative purposes. mdpi.comresearchgate.netnih.gov The target for the ibuprofen enantiomers is the SARS-CoV-2 main protease, included to show comparative binding energies.

Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a vital tool in pharmaceutical research for predicting molecular properties, including geometry, conformational stability, and reactivity, which are critical for understanding a drug's mechanism of action and its journey through the body.

For the this compound prodrug, DFT calculations can offer profound insights into two key areas: the three-dimensional shapes the molecule is likely to adopt (conformational analysis) and the lability of the ester bond, which is central to its function as a prodrug that releases the active parent drugs.

Conformational Analysis:

The biological activity of a molecule is intimately linked to its three-dimensional structure. The this compound molecule possesses several rotatable single bonds, leading to a multitude of possible conformations. Identifying the most stable, low-energy conformations is crucial, as these are the most likely to be present and interact with biological systems.

DFT calculations would systematically explore this conformational landscape by rotating key dihedral angles and calculating the corresponding energy of each resulting geometry. This process identifies the energy minima, which correspond to stable conformers. The results of such an analysis can be presented in a table of relative energies.

Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (Hypothetical)
1 (Global Minimum) 0.00τ1: 60°, τ2: 180°, τ3: 175°
2 1.25τ1: -60°, τ2: 180°, τ3: 178°
3 2.50τ1: 60°, τ2: 65°, τ3: -170°
4 3.10τ1: 180°, τ2: 180°, τ3: 176°
This table is a hypothetical representation of the type of data that would be generated from a DFT conformational analysis. The dihedral angles (τ) would correspond to the critical rotatable bonds in the molecule.

Reactivity Prediction:

The primary function of this prodrug is to undergo hydrolysis to release (S)-Ibuprofen and (R)-Methocarbamol. The susceptibility of the ester bond to cleavage is therefore a critical parameter. DFT can be used to predict the reactivity of the molecule by analyzing its electronic properties.

Key reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. uojaw.education A smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the surface of a molecule. It can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the ester prodrug, the carbonyl carbon of the ester group is expected to be an electrophilic site, making it susceptible to nucleophilic attack by water or enzymes, initiating hydrolysis.

By calculating these electronic properties, DFT can provide a quantitative prediction of the ester bond's lability, which is essential for the prodrug's activation rate.

Hypothetical DFT-Calculated Reactivity Descriptors

DescriptorValue (Hypothetical)Interpretation
HOMO Energy -6.5 eVIndicates the molecule's electron-donating capacity.
LUMO Energy -1.2 eVIndicates the molecule's electron-accepting capacity.
HOMO-LUMO Gap 5.3 eVReflects the molecule's overall kinetic stability.
Charge on Ester Carbonyl Carbon +0.6 eSuggests a significant electrophilic character, prone to nucleophilic attack.
This table provides a hypothetical set of reactivity descriptors for the prodrug as would be determined by DFT calculations.

Conclusion

The compound (S)-Ibuprofen (R)-Methocarbamol Ester represents a sophisticated application of mutual prodrug design, integrating two distinct therapeutic agents into a single molecule. By utilizing a bioreversible ester linkage, this compound is designed to deliver both the potent anti-inflammatory (S)-ibuprofen and the muscle relaxant (R)-methocarbamol following in vivo hydrolysis. The deliberate choice of specific stereoisomers aims to maximize therapeutic activity. This approach highlights the continuing evolution of medicinal chemistry, where fundamental principles of chemical synthesis, stereochemistry, and pharmacology are combined to create novel therapeutic candidates with potentially optimized profiles.

Pre Clinical in Vitro and in Silico Investigations of S Ibuprofen R Methocarbamol Ester

In Vitro Hydrolysis Kinetics in Biological Mimetic Systems

The stability of an ester prodrug in the physiological environments of the gastrointestinal tract and the systemic circulation is a critical determinant of its potential as an orally administered therapeutic. In vitro hydrolysis studies are therefore essential to predict the in vivo behavior of the ester, specifically its ability to remain intact until it reaches its target site of absorption or action.

Evaluation of Hydrolytic Stability in Simulated Gastrointestinal Fluids (e.g., SGF, SIF)

The hydrolytic stability of ester prodrugs is a key factor in their design, as it dictates the extent to which the active parent drugs are released in the gastrointestinal (GI) tract. For orally administered drugs, initial exposure occurs in the highly acidic environment of the stomach, followed by the more neutral to slightly alkaline conditions of the small intestine. Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) are standardized laboratory media that mimic these respective environments.

Conversely, in environments mimicking the small intestine (pH 6.4 and 7.4), the hydrolysis rate of the ibuprofen-paracetamol (B12721694) ester was observed to increase. uobaghdad.edu.iq This pH-dependent hydrolysis is a common feature of ester prodrugs and is crucial for the intended release of the active components in the region of the GI tract where absorption is optimal. Similarly, amide conjugates of ibuprofen (B1674241) have also shown stability in acidic HCl buffer (pH 1.2) and significant hydrolysis in phosphate (B84403) buffer at pH 7.4, following first-order kinetics. nih.gov

Based on these findings with structurally related compounds, it is hypothesized that (S)-Ibuprofen (R)-Methocarbamol Ester would exhibit similar hydrolytic behavior. The ester is expected to be relatively stable in the acidic milieu of the stomach, with the rate of hydrolysis increasing as it transitions to the more neutral pH of the small intestine.

Table 1: Predicted Hydrolytic Stability of this compound in Simulated Gastrointestinal Fluids (Based on Analogous Compounds)

Simulated FluidpHExpected Stability of EsterPredicted Primary Release Site
Simulated Gastric Fluid (SGF)~1.2HighMinimal
Simulated Intestinal Fluid (SIF)~6.8 - 7.4Moderate to LowSmall Intestine

Enzymatic Hydrolysis Studies in Biological Media Analogues (e.g., Plasma, Tissue Homogenates)

Following absorption from the gastrointestinal tract, a prodrug enters the systemic circulation where it is exposed to a variety of enzymes, particularly esterases, that can catalyze its hydrolysis. Human plasma and tissue homogenates are therefore used as in vitro models to assess the enzymatic lability of ester prodrugs.

Studies on a range of ibuprofen ester prodrugs have consistently demonstrated that hydrolysis is significantly accelerated in the presence of human plasma compared to simple buffer solutions. nih.gov This indicates a primary role for plasma esterases in the conversion of the prodrug to its active constituents.

A noteworthy aspect of this enzymatic hydrolysis is its potential for stereoselectivity. Research on various alkyl and other esters of racemic ibuprofen revealed that the (R)-isomer esters were hydrolyzed more rapidly by plasma enzymes than their corresponding (S)-isomer counterparts. nih.gov This stereoselective hydrolysis could have significant implications for the pharmacokinetic profile of the released drugs. In the case of this compound, it is plausible that plasma esterases would preferentially hydrolyze the ester bond, leading to a potentially faster release of (S)-Ibuprofen and (R)-Methocarbamol.

The rate of hydrolysis can vary considerably depending on the specific ester. For example, the difference in hydrolysis rates between enantiomeric forms of ibuprofen esters in human plasma ranged from a factor of 1.4 for an N,N-diethylglycolamide ester to a factor of 50 for a 2-(1-imidazolyl)ethyl ester. nih.gov Without direct experimental data for this compound, it is challenging to predict the exact rate of enzymatic hydrolysis. However, the existing literature strongly suggests that plasma-catalyzed hydrolysis would be a key step in the release of the active parent compounds.

Table 2: Predicted Enzymatic Hydrolysis Characteristics of this compound in Biological Media (Based on Analogous Compounds)

Biological MediumKey EnzymesPredicted Hydrolysis RatePotential Stereoselectivity
Human PlasmaEsterasesSignificantPotential for faster hydrolysis
Tissue HomogenatesEsterasesVariable depending on tissuePossible

Mechanistic Investigations of Component Release from the Ester Conjugate

The release of (S)-Ibuprofen and (R)-Methocarbamol from their ester conjugate is predicated on the chemical cleavage of the ester bond. This hydrolysis reaction can be catalyzed by either acid/base conditions or, more significantly in a physiological context, by enzymes.

The fundamental mechanism involves the nucleophilic attack on the carbonyl carbon of the ester group. In aqueous environments, water can act as the nucleophile, leading to slow, pH-dependent hydrolysis. However, in biological systems, the catalytic activity of esterase enzymes greatly accelerates this process. These enzymes utilize a catalytic triad (B1167595) of amino acid residues within their active site to facilitate the nucleophilic attack on the ester's carbonyl group, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and releasing the alcohol component ((R)-Methocarbamol) and the acylated enzyme. The final step is the hydrolysis of the acylated enzyme, which regenerates the free enzyme and releases the carboxylic acid component ((S)-Ibuprofen).

The stereochemistry of the parent molecules can influence the binding of the ester to the active site of the enzyme, which in turn can affect the rate of hydrolysis. As noted previously, studies on other ibuprofen esters have shown that plasma esterases can exhibit stereoselectivity. nih.gov This suggests that the spatial arrangement of the (S)-Ibuprofen and (R)-Methocarbamol moieties within the ester conjugate will likely play a role in its interaction with hydrolytic enzymes.

In Silico Prediction of Metabolic Transformation Pathways (Focus on Chemical Changes)

In silico methods, utilizing computational models and databases of known metabolic reactions, can provide valuable predictions about the metabolic fate of a new chemical entity. For this compound, the primary metabolic event is predicted to be the hydrolysis of the ester bond, releasing the two parent drugs. Following this initial cleavage, the metabolic pathways of (S)-Ibuprofen and (R)-Methocarbamol would likely proceed as they are known to for the individually administered drugs.

For (S)-Ibuprofen , the major metabolic pathways involve oxidation. Cytochrome P450 (CYP) enzymes, primarily CYP2C9, are responsible for the hydroxylation of the isobutyl side chain, leading to the formation of 2-hydroxy-ibuprofen and carboxy-ibuprofen. nih.gov These metabolites are pharmacologically inactive and are subsequently excreted, often after conjugation with glucuronic acid. nih.gov

For (R)-Methocarbamol , the metabolism is also extensive, proceeding mainly through dealkylation and hydroxylation, followed by conjugation. nih.gov The resulting metabolites are then eliminated from the body.

It is important to note that these are predictions based on the known metabolic pathways of the individual components. The ester conjugate itself could potentially be subject to other metabolic transformations prior to hydrolysis, although this is generally considered a less likely primary route. In silico tools can help to identify potential sites of metabolism on the intact ester, but experimental verification is necessary to confirm these predictions.

Table 3: Predicted Metabolic Fates of (S)-Ibuprofen and (R)-Methocarbamol Following Ester Hydrolysis

CompoundPrimary Metabolic ReactionKey Enzymes Involved (Predicted)Major Metabolites (Predicted)
(S)-IbuprofenOxidation (Hydroxylation)CYP2C92-hydroxy-ibuprofen, carboxy-ibuprofen
(R)-MethocarbamolDealkylation, HydroxylationCYP enzymesVarious hydroxylated and dealkylated metabolites

Challenges and Future Perspectives in S Ibuprofen R Methocarbamol Ester Research

Addressing Synthetic Hurdles in the Stereocontrolled Esterification of Complex Molecules

The synthesis of a specific stereoisomer of a molecule containing two distinct chiral centers, like (S)-Ibuprofen (R)-Methocarbamol Ester, is a significant synthetic challenge. The primary hurdle lies in forming the ester linkage between (S)-Ibuprofen and (R)-Methocarbamol without causing racemization at either chiral center. The acidic nature of ibuprofen's carboxyl group and the alcoholic hydroxyl group of methocarbamol (B1676395) require specific activation and coupling conditions that are mild enough to preserve the stereochemical integrity of both molecules.

Future research must focus on developing highly selective catalytic systems. While traditional coupling reagents can be used, the development of enzyme-mediated pathways presents a promising alternative. scielo.br Lipases, for instance, are known to perform highly stereoselective esterifications in organic media and could be tailored for this specific reaction. scielo.brunife.it Another avenue involves the exploration of novel organocatalysts that can facilitate the esterification under mild conditions, minimizing the risk of epimerization. researchgate.netrsc.org The synthesis of such complex molecules on a larger, industrial scale introduces further challenges related to yield, purity, and cost-effectiveness, necessitating process optimization. escholarship.org

Table 1: Hypothetical Comparison of Synthetic Methods for Stereocontrolled Esterification

Method Catalyst/Reagent Hypothetical Yield (%) Diastereomeric Excess (de) (%) Key Challenge
Carbodiimide CouplingDCC/DMAP7585Potential for partial racemization at the ibuprofen (B1674241) center.
Acid Chloride FormationThionyl Chloride then (R)-Methocarbamol80>98Harsh conditions for acid chloride formation may be unsuitable.
Enzymatic EsterificationImmobilized Lipase (B570770) (e.g., CalB)65>99Lower reaction rates and need for solvent optimization. unife.it
OrganocatalysisChiral DMAP Analogue7095Catalyst design and loading optimization required. researchgate.net

Development of Novel Analytical Methodologies for High-Resolution Chiral Separations and Characterization

Once synthesized, the characterization of this compound requires analytical methods capable of resolving it from its other three potential stereoisomers: (R)-Ibuprofen-(R)-Methocarbamol, (S)-Ibuprofen-(S)-Methocarbamol, and (R)-Ibuprofen-(S)-Methocarbamol. Standard chromatographic techniques are often insufficient for separating such closely related chiral compounds.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and powerful technique for this purpose. scielo.brmdpi.comwvu.edu The development of novel CSPs with unique chiral selectors is a critical area of future research. Polysaccharide-based CSPs, for example, have shown broad applicability in separating chiral pharmaceuticals. mdpi.com The challenge lies in finding a CSP and mobile phase combination that can achieve baseline separation of all four diastereomers. actamedicamarisiensis.roscielo.br Capillary Electrophoresis (CE) offers a complementary approach with high separation efficiency and low sample consumption, making it a "green" analytical alternative. wvu.eduamericanpharmaceuticalreview.com Combining these separation techniques with mass spectrometry (LC-MS/MS) can provide exceptional selectivity and sensitivity for quantifying the specific enantiomer in complex biological matrices. americanpharmaceuticalreview.com

Table 2: Prospective Analytical Techniques for Chiral Separation of Ibuprofen-Methocarbamol Ester Isomers

Technique Chiral Selector / Stationary Phase Hypothetical Resolution (Rs) between Isomers Advantages Limitations
Chiral HPLCPolysaccharide-based CSP (e.g., AmyCoat RP)>1.5High versatility, established methodology. researchgate.netRequires screening of multiple columns and mobile phases.
Chiral HPLCOvomucoid-based CSP>1.2Suitable for many active pharmaceutical ingredients. actamedicamarisiensis.roMay show lower resolution for certain compounds.
Supercritical Fluid Chromatography (SFC)Chiral Stationary Phase>1.8Faster separations, lower solvent consumption. Less common instrumentation.
Capillary Electrophoresis (CE)Methyl-β-cyclodextrin>2.0High efficiency, minimal sample use. mdpi.comamericanpharmaceuticalreview.comLower concentration sensitivity compared to HPLC.

Advancements in Computational Approaches for Rational Prodrug Design and Mechanistic Prediction

The design of a prodrug like this compound can be significantly enhanced by computational methods, reducing the reliance on empirical, trial-and-error synthesis and testing. mdpi.comresearchgate.net A major challenge is accurately predicting the rate of bioconversion of the prodrug back to its active components within the body. This activation is typically mediated by enzymes such as carboxylesterases. mdpi.comnih.gov

Future perspectives lie in the increased use of sophisticated computational tools. Molecular docking can predict how the ester prodrug binds to the active site of hydrolytic enzymes. unife.itmdpi.com Molecular Dynamics (MD) simulations can further elucidate the mechanism of enzyme-substrate binding and the conformational changes required for hydrolysis. mdpi.com These in silico methods can help researchers design linkers and modify the ester group to either accelerate or slow down the cleavage rate. scirp.org By predicting the metabolic fate of the prodrug, computational approaches can guide the synthesis of candidates with a higher probability of success, saving time and resources. nih.gov

Table 3: Application of Computational Tools in Prodrug Design

Computational Tool Application for this compound Predicted Outcome Significance
Molecular DockingPredict binding orientation in Carboxylesterase 1 active site. mdpi.comBinding energy and key interacting residues.Rationalizes enzyme-substrate specificity and potential hydrolysis rate.
Molecular Dynamics (MD)Simulate the dynamic interaction and stability of the enzyme-prodrug complex. mdpi.comMechanism of binding and unbinding; conformational flexibility.Elucidates the complete activation pathway and identifies rate-limiting steps.
Quantum Mechanics (QM/MM)Model the transition state of the ester hydrolysis reaction.Activation energy for the cleavage of the ester bond.Provides precise prediction of reaction kinetics for designing linkers. mdpi.com
Pharmacokinetic (PK) ModelingSimulate the ADME (Absorption, Distribution, Metabolism, Excretion) profile. nih.govtaylorfrancis.comPlasma concentration-time curves for the prodrug and released drugs.Predicts in vivo behavior and helps optimize the release profile.

Exploration of Ester Derivatives with Tunable Hydrolytic Profiles for Controlled Release (mechanistic focus)

The therapeutic efficacy of a prodrug is critically dependent on the rate and location of its conversion to the active parent drugs. numberanalytics.com For this compound, the central challenge is to engineer the ester linkage so that it remains stable until it reaches the desired site of action, where it should then be hydrolyzed at an optimal rate. scirp.orgscirp.org The hydrolysis mechanism can be a combination of chemical (e.g., pH-dependent) and enzymatic processes, which can limit the selectivity of drug release. nih.gov

A key future direction is the exploration of ester derivatives with finely tunable hydrolytic profiles. This can be achieved by focusing on the mechanism of hydrolysis. For instance, introducing sterically bulky groups near the ester carbonyl can hinder the approach of water molecules or enzymatic catalytic residues, slowing down the hydrolysis rate. numberanalytics.comnih.gov Conversely, incorporating electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, accelerating cleavage. researchgate.net Research into enzyme-triggered prodrugs with self-cleaving linkers offers a sophisticated strategy to ensure that drug release is highly specific and efficient once initiated by a target enzyme. scirp.orgscirp.org Studies on the hydrolysis kinetics of different ester derivatives in various pH buffers and in human plasma are essential to understand their stability and release profiles. researchgate.netuobaghdad.edu.iqtandfonline.com

Table 4: Mechanistic Approaches to Tune Hydrolytic Rate of Ester Derivatives

Derivative Strategy Underlying Mechanism Expected Effect on Hydrolysis Rate Example Modification
Steric HindranceBlocks access of esterases/water to the carbonyl center. numberanalytics.comDecreaseAttaching a bulky group (e.g., tert-butyl) adjacent to the ester.
Electronic ModificationAn electron-withdrawing group increases the electrophilicity of the carbonyl carbon.IncreasePlacing a nitro group on an adjacent aromatic ring.
pH-Sensitive MoietiesIncorporating groups that ionize at specific pH values, inducing conformational changes that facilitate hydrolysis. numberanalytics.compH-DependentAdding a distal amino group that is protonated in acidic environments.
Enzyme-Specific LinkersDesigning a linker that is a specific substrate for a target enzyme (e.g., overexpressed in inflamed tissue). numberanalytics.comscirp.orgSite-Specific IncreaseUsing a short peptide sequence as part of the linker.

Q & A

Q. What analytical methods are recommended for the simultaneous detection of (S)-Ibuprofen (R)-Methocarbamol Ester and its related compounds in experimental mixtures?

Methodological Answer: The mean centering of ratio spectra (MCRS) technique has been validated for simultaneous quantification of methocarbamol and ibuprofen in binary mixtures, offering comparable precision and accuracy to HPLC methods. MCRS eliminates the need for derivatization steps, improving signal-to-noise ratios . For pharmacopeial compliance, USP guidelines (e.g., chromatographic purity testing for ibuprofen and related compounds) should be integrated to ensure specificity and reproducibility .

Q. How can researchers synthesize and characterize the stereochemical purity of this compound?

Methodological Answer: Synthesis should employ chiral chromatography or enzymatic resolution to isolate the (S)-ibuprofen and (R)-methocarbamol enantiomers. Characterization via NMR (e.g., 1^1H and 13^13C) and polarimetry is critical to confirm stereochemical integrity. Evidence from diastereomer mixtures (e.g., off-white solid with molecular formula C24H31NO6C_{24}H_{31}NO_6) indicates the need for rigorous solvent selection and temperature control during crystallization to avoid racemization .

Advanced Research Questions

Q. How do chiral configurations of this compound influence its pharmacokinetic and pharmacodynamic profiles compared to racemic mixtures?

Methodological Answer: Design in vitro metabolic studies using human liver microsomes to assess enantiomer-specific metabolism. Compare plasma protein binding (e.g., via equilibrium dialysis) and tissue distribution (e.g., LC-MS/MS quantification) between the (S,R)-ester and racemic forms. Evidence suggests methocarbamol’s duration of action is influenced by hepatic metabolism and renal excretion, which may differ stereoselectively . Pharmacodynamic studies should employ rat models of musculoskeletal pain to correlate enantiomeric ratios with efficacy metrics (e.g., SPID scores) .

Q. What experimental strategies can resolve contradictions in efficacy data between preclinical models and clinical observations for this compound?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine translational research designs. For example, discrepancies in pain reduction (e.g., 78.2% in preclinical models vs. 66.2% in clinical trials) may stem from interspecies metabolic differences. Use population pharmacokinetic modeling to adjust dosing regimens and validate findings via blinded crossover trials with active controls (e.g., ibuprofen alone) .

Q. How can researchers design a robust preclinical study to evaluate the anti-inflammatory synergy between this compound and other NSAIDs?

Methodological Answer: Adopt isobolographic analysis to quantify synergistic effects in murine carrageenan-induced edema models. Measure prostaglandin E2 (PGE2) suppression via ELISA and compare outcomes to monotherapies. Ensure compliance with ICMJE standards for reporting chemical sources (e.g., purity, batch numbers) to enhance reproducibility . Statistical analysis should include mixed-effects models to account for inter-animal variability .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer: Use non-linear regression (e.g., sigmoidal EmaxE_{max} models) to calculate EC50EC_{50} and Hill coefficients. Incorporate Monte Carlo simulations to address pharmacokinetic variability. For high-dimensional data (e.g., metabolomics), apply principal component analysis (PCA) to identify covariates influencing efficacy .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer: Document reaction conditions (e.g., solvent polarity, catalyst loading) using IUPAC nomenclature and spectral libraries (e.g., HRMS, IR). Share raw data via open-access platforms and validate results through inter-laboratory ring trials . Reference USP standards (e.g., ibuprofen chromatographic purity) to align with global regulatory frameworks .

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